

The Early Discovery and Development of CHF-3381: A Technical Overview

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Compound of Interest

Compound Name: *Indantadol hydrochloride*

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Abstract

CHF-3381, also known as Indantadol, is a novel small molecule that has been investigated for its potential therapeutic effects in a range of neurological disorders. This technical guide provides an in-depth overview of the early discovery and development of CHF-3381, with a focus on its pharmacological profile, mechanism of action, and preclinical and early clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

CHF-3381, chemically identified as N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride, emerged from a screening program aimed at identifying new agents with potential anticonvulsant properties. Its development was driven by the need for novel therapeutic options for neurological conditions characterized by neuronal hyperexcitability and excitotoxicity. Early investigations revealed a unique dual mechanism of action, positioning CHF-3381 as a compound of interest for further preclinical and clinical exploration.

Chemical Synthesis and Structure

While a detailed, step-by-step synthesis protocol for CHF-3381 is not extensively publicly documented, the synthesis of structurally related compounds such as N-aryl glycines and

glycinamide hydrochloride has been described in the chemical literature. The synthesis of N-(2-indanyl)glycinamide hydrochloride would likely involve the reaction of 2-aminoindane with a suitable glycine derivative.

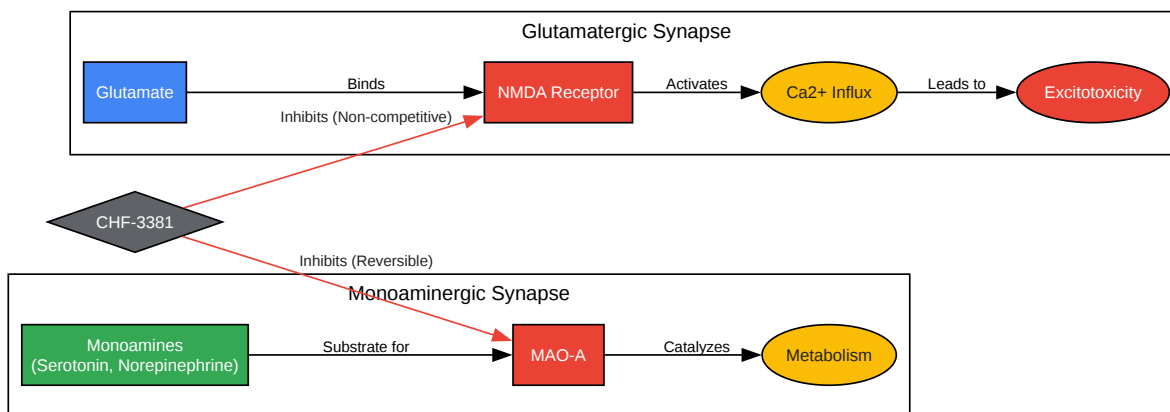
Structure:

- Chemical Name: N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride
- Molecular Formula: $C_{11}H_{15}ClN_2O$
- Molecular Weight: 226.70 g/mol

Mechanism of Action

CHF-3381 exhibits a dual mechanism of action, targeting two key pathways involved in neuronal signaling and excitability.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Low-Affinity, Non-Competitive NMDA Receptor Antagonism: CHF-3381 acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) This action is believed to contribute to its neuroprotective and anticonvulsant effects by modulating excessive glutamatergic neurotransmission.
- Reversible Monoamine Oxidase-A (MAO-A) Inhibition: The compound also functions as a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[\[4\]](#) This activity may contribute to its potential analgesic and mood-modulating effects.



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CHF-3381's dual mechanism of action.

Preclinical Pharmacology

Extensive preclinical studies have been conducted to evaluate the pharmacological profile of CHF-3381 in various in vitro and in vivo models.

Anticonvulsant Activity

CHF-3381 has demonstrated significant anticonvulsant effects in rodent models of seizures.

Test	Species	Route of Administration	ED ₅₀	Reference
Maximal Electroshock (MES)	Mouse	i.p.	24 mg/kg	[5]
Maximal Electroshock (MES)	Mouse	p.o.	21 mg/kg	[5]
Maximal Electroshock (MES)	Rat	i.p.	7.5 mg/kg	[5]
Maximal Electroshock (MES)	Rat	p.o.	21 mg/kg	[5]
Picrotoxin-induced tonic extension	Mouse	i.p.	~10 mg/kg	[5]
NMDA-induced tonic extension	Mouse	i.c.v.	~10 mg/kg	[5]
NMDA-induced behavioral effects and lethality	Mouse	p.o.	57 mg/kg	[5]

Neuroprotective Effects

In primary cortical neuron cultures, CHF-3381 exhibited neuroprotective effects against glutamate-induced excitotoxicity in a glycine-independent manner.[\[1\]](#) Furthermore, it completely prevented cell damage in a kainate-induced seizure model in mice, similar to the effects of the non-competitive NMDA receptor antagonist MK-801.[\[2\]](#)[\[6\]](#)

Analgesic Activity

The antihyperalgesic effect of CHF-3381 was investigated in a human pain model. A single oral dose of 500 mg significantly reduced the area of secondary hyperalgesia induced by heat and capsaicin.[4]

Safety Pharmacology and Toxicology

Toxic effects on motor performance, as assessed by the rotarod test, were observed only at high doses.

Test	Species	Route of Administration	TD ₅₀	Reference
Rotarod	Mouse	p.o.	~300 mg/kg	[5]
Rotarod	Mouse	i.p.	~100 mg/kg	[5]
Rotarod	Rat	p.o.	~300 mg/kg	[5]
Rotarod	Rat	i.p.	~100 mg/kg	[5]

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, revealing differences in bioavailability and metabolism.

Species	Oral Bioavailability	Primary Metabolism	Reference
Rat	15-20%	Acid derivative	[4]
Dog	15-20%	Acid derivative	[4]
Monkey	100%	Oxidative metabolism	[4]
Human	-	Extensive liver metabolism to CHF-3567 and 2-aminoindane	[3]

In humans, CHF-3381 is rapidly absorbed with a time to maximum concentration (t_{max}) of 1-2 hours and has an elimination half-life of 4-6 hours.[7]

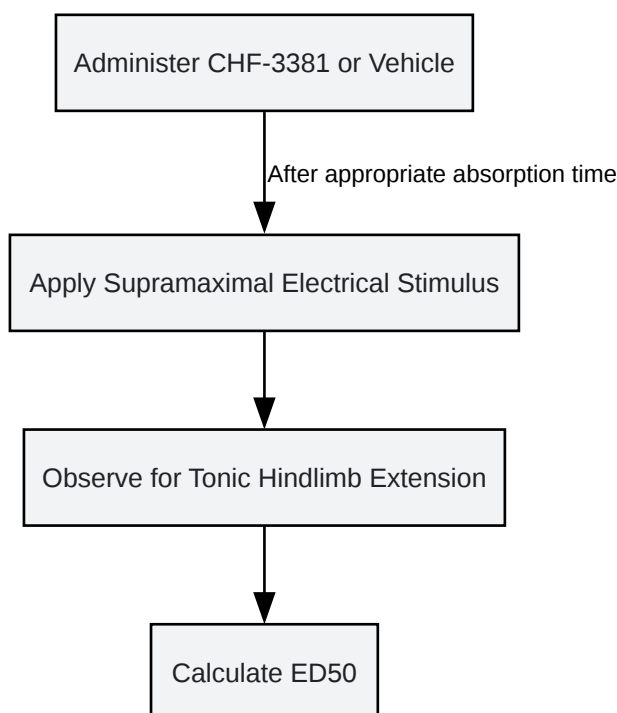
Clinical Development

The clinical development of CHF-3381 has focused on its potential application in neuropathic pain and chronic cough. A Phase IIb clinical trial for diabetic peripheral neuropathic pain was conducted; however, it did not achieve significant efficacy.[2] A pilot study investigating its utility in chronic cough was also initiated.[2]

Experimental Protocols

Maximal Electroshock (MES) Test

- Objective: To assess anticonvulsant activity.
- Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure. The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured.
- Endpoint: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.



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Workflow for the Maximal Electroshock (MES) test.

Rotarod Test

- Objective: To assess motor coordination and potential neurological toxicity.
- Procedure: Animals are placed on a rotating rod. The speed of rotation is gradually increased. The time until the animal falls off the rod is recorded.
- Endpoint: The dose of the compound that causes 50% of the animals to fail the test (TD₅₀) is determined.

[³H]-MK-801 Binding Assay

- Objective: To characterize the interaction with the NMDA receptor.
- Procedure: Rat brain membranes are incubated with [³H]-MK-801, a radiolabeled non-competitive NMDA receptor antagonist, in the presence and absence of CHF-3381. The amount of bound radioactivity is measured.
- Endpoint: The inhibition constant (K_i) of CHF-3381 for the [³H]-MK-801 binding site is determined.

Conclusion

CHF-3381 (Indantadol) is a compound with a novel dual mechanism of action, acting as both a low-affinity, non-competitive NMDA receptor antagonist and a reversible MAO-A inhibitor. Preclinical studies have demonstrated its potential as an anticonvulsant, neuroprotective, and analgesic agent with a generally favorable safety profile in animal models. While early clinical development for neuropathic pain did not meet its primary endpoints, the unique pharmacological profile of CHF-3381 may warrant further investigation for other neurological or psychiatric conditions. This technical guide provides a comprehensive summary of the foundational data on CHF-3381, serving as a valuable resource for the scientific community.

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